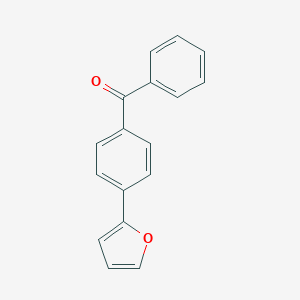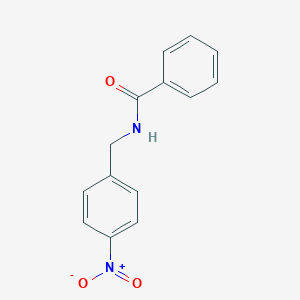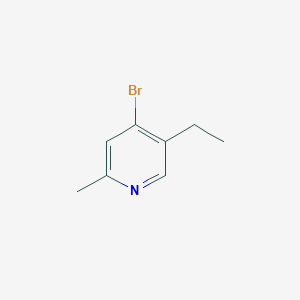![molecular formula C18H30O2Si B177190 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one CAS No. 134136-88-2](/img/structure/B177190.png)
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is an organic compound with the molecular formula C18H30O2Si. It is characterized by the presence of a triisopropylsilyl group attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can be synthesized through a multi-step process involving the protection of phenol, followed by Friedel-Crafts acylation. The general steps include:
Protection of Phenol: The phenol group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine to form 4-[(triisopropylsilyl)oxy]phenol.
Friedel-Crafts Acylation: The protected phenol undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and catalysts.
化学反应分析
Types of Reactions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the triisopropylsilyl group.
科学研究应用
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization.
Material Science: Employed in the development of novel materials with specific properties, such as increased stability or reactivity.
Biology and Medicine: Potential use in the synthesis of biologically active compounds or as a protecting group in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one depends on the specific reactions it undergoes. Generally, the triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the phenol site. The propanone moiety can participate in various organic reactions, such as nucleophilic addition or condensation, depending on the conditions and reagents used.
相似化合物的比较
4-[(Triisopropylsilyl)oxy]phenol: Similar structure but lacks the propanone moiety.
1-{4-[(Trimethylsilyl)oxy]phenyl}propan-1-one: Similar structure with a trimethylsilyl group instead of a triisopropylsilyl group.
Uniqueness: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is unique due to the presence of the bulky triisopropylsilyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the development of complex molecules.
属性
IUPAC Name |
1-[4-tri(propan-2-yl)silyloxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2Si/c1-8-18(19)16-9-11-17(12-10-16)20-21(13(2)3,14(4)5)15(6)7/h9-15H,8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDEBQUIJCLOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
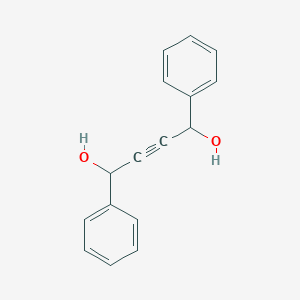
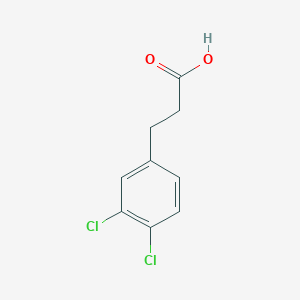
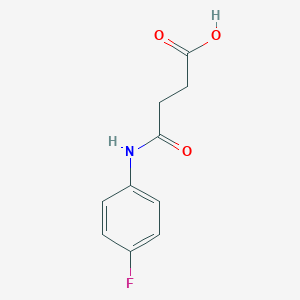
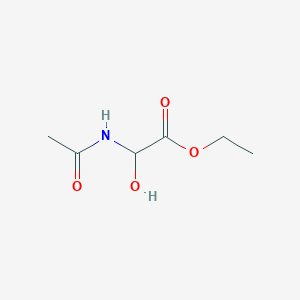
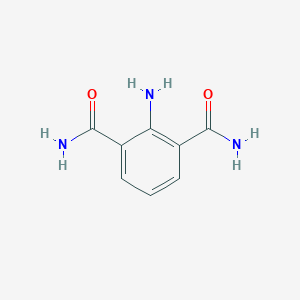
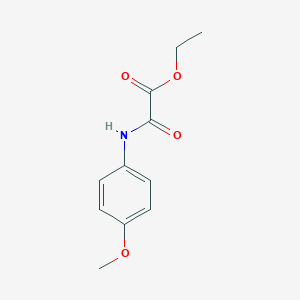
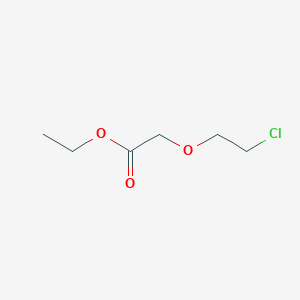
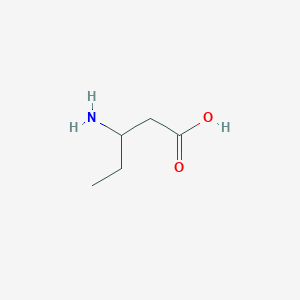
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)
